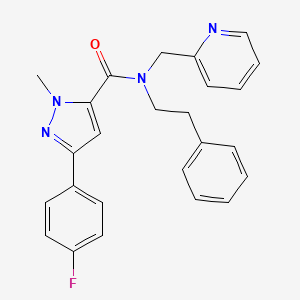

3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O/c1-29-24(17-23(28-29)20-10-12-21(26)13-11-20)25(31)30(18-22-9-5-6-15-27-22)16-14-19-7-3-2-4-8-19/h2-13,15,17H,14,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCQLYCYGFPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to exhibit a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

These could include pathways involved in cell signaling, metabolism, and other cellular processes.

Pharmacokinetics

Compounds with similar structures are known to exhibit good solubility and bioavailability. These properties suggest that the compound may also have favorable ADME properties, although further studies are needed to confirm this.

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-phenethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C23H26FN3O

- Molecular Weight : 393.48 g/mol

- Key Functional Groups : Pyrazole ring, carboxamide, and fluorophenyl substituent.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Growth : Studies have shown that compounds with similar pyrazole structures can inhibit the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting a promising anticancer profile .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. The compound has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance:

- Cytokine Inhibition : Certain derivatives have shown effectiveness in reducing levels of TNF-α and nitric oxide (NO) in vitro, indicating potential for use in inflammatory conditions .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation:

- Aurora-A Kinase Inhibition : Some pyrazole derivatives have demonstrated potent inhibition of Aurora-A kinase, a target associated with tumorigenesis, with IC50 values as low as 0.067 µM .

- ROS Pathway Modulation : The presence of the fluorophenyl group may enhance the compound's ability to modulate reactive oxygen species (ROS) pathways, further contributing to its antitumor effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related pyrazole compounds, providing insights into their pharmacological potential:

- A study on a series of pyrazole carboxamides demonstrated significant antifungal activity against various pathogens, suggesting that structural modifications can lead to enhanced bioactivity .

- Another research effort focused on the synthesis and evaluation of pyrazole derivatives against specific cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their therapeutic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazole carboxamide derivative?

Methodological Answer: Synthesis optimization involves selecting reagents and reaction conditions to improve yield and purity. For example, microwave-assisted synthesis (commonly used for pyrazole derivatives) reduces reaction time and enhances efficiency compared to traditional heating . Critical parameters include solvent polarity (DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of intermediates like phenethylamine and pyridin-2-ylmethylamine. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorophenyl, pyridinylmethyl groups) and assess stereochemical purity .

- HPLC-MS : Validate molecular weight and detect impurities (<2% threshold) .

- X-ray crystallography : Resolve bond angles and dihedral distortions in the pyrazole core, particularly around the carboxamide linkage .

Q. What biological screening assays are suitable for preliminary activity profiling?

Methodological Answer: Prioritize target-based assays:

- Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC determination).

- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Analog synthesis : Introduce substituents at the 4-fluorophenyl group (e.g., Cl, CF) or modify the pyridinylmethyl moiety (e.g., pyrimidine substitution) .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

- In vitro selectivity panels : Test against related enzymes (e.g., EGFR vs. HER2) to isolate off-target effects .

Q. How should contradictory data in biological activity assays be analyzed?

Methodological Answer:

- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm EC/IC trends .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and exclude outliers .

- Mechanistic follow-up : Use RNA-seq or proteomics to identify compensatory pathways masking initial activity .

Q. What in silico strategies predict metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., CYP450-mediated oxidation of the pyridine ring) .

- Toxicity profiling : Use ProTox-II to flag hepatotoxicity risks from the phenethyl group .

- Metabolite identification : Simulate phase I/II metabolism with GLORY or MetaSite .

Q. How can crystallographic data resolve conformational flexibility in the pyrazole core?

Methodological Answer:

- Low-temperature XRD : Capture multiple conformers of the carboxamide linkage (e.g., syn/anti rotamers) .

- DFT calculations : Compare experimental bond lengths/angles (e.g., C–N = 1.34 Å) with theoretical models (B3LYP/6-31G*) .

Q. What experimental designs assess environmental fate and ecotoxicology?

Methodological Answer:

- Biodegradation assays : Use OECD 301F to measure half-life in soil/water matrices .

- Aquatic toxicity : Test on Daphnia magna (48-h LC) and algal growth inhibition (OECD 201) .

- Bioaccumulation : Octanol-water partition coefficient (logP) prediction via shake-flask method .

Methodological Notes

- References : Prioritized peer-reviewed synthesis protocols (–2, 9, 13) and computational methods (–20).

- Data Contradiction : Emphasized replication and multi-technique validation (e.g., NMR + XRD + DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.